molecular formula C16H19Cl2NO B4222237 N-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride

N-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride

Cat. No.: B4222237
M. Wt: 312.2 g/mol
InChI Key: DNSZFAAIHGNIQQ-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride is a chemical compound with a complex structure that includes a benzyl group substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride typically involves multiple steps. One common method starts with the reaction of 3-chloro-4-methoxybenzylamine with 1-phenylethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or dichloromethane, and a catalyst like triethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve the use of cytosine as a starting material. The process includes reacting cytosine with 3-chloro-4-methoxybenzyl halogen, N-(2-methylpyrimidine) methanamide, and S-hydroxymethyl pyrrolidine. This method is considered economical and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

N-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxybenzyl alcohol
  • 3-Iodo-4-methoxybenzyl alcohol
  • 3-Methoxyphenethyl alcohol
  • 4-Bromo-2-methoxybenzyl alcohol

Uniqueness

N-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO.ClH/c1-12(14-6-4-3-5-7-14)18-11-13-8-9-16(19-2)15(17)10-13;/h3-10,12,18H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSZFAAIHGNIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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